PTH (28-48) (human), a peptide fragment derived from parathyroid hormone, plays a significant role in calcium and phosphate metabolism. Parathyroid hormone is a critical regulator of mineral homeostasis in the human body, influencing bone remodeling and the renal handling of calcium and phosphate. The fragment PTH (28-48) specifically corresponds to a portion of the full-length parathyroid hormone, which consists of 84 amino acids. This fragment is of particular interest due to its potential biological activity and therapeutic applications.
PTH (28-48) is classified as a polypeptide and is synthesized from the larger parathyroid hormone precursor. The full parathyroid hormone is produced by the parathyroid glands, which are small endocrine glands located behind the thyroid gland in the neck. The synthesis of PTH involves multiple steps, including transcription, translation, and post-translational modifications.
The classification of PTH (28-48) falls under the category of bioactive peptides that can influence various physiological processes. It is important to note that while PTH (28-48) is derived from parathyroid hormone, its specific functions and mechanisms may differ from those of the full-length hormone.
The synthesis of PTH (28-48) can be achieved through various methods, including:
The structural conformation of PTH (28-48) plays a crucial role in its interaction with receptors and subsequent biological effects.
PTH (28-48) may undergo various chemical reactions typical for peptides, including:
The mechanism through which PTH (28-48) exerts its effects primarily involves interaction with specific receptors in target tissues such as bone and kidney. The action process includes:
Research indicates that fragments like PTH (28-48) may have distinct biological activities compared to full-length parathyroid hormone, potentially influencing bone formation and resorption differently than their larger counterparts .
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation.
PTH (28-48) has several scientific uses:
The human parathyroid hormone fragment encompassing residues 28 to 48 (PTH (28-48)) exhibits unique structural properties that distinguish it from other regions of the intact PTH (1-84) molecule. Nuclear magnetic resonance (NMR) spectroscopy studies in aqueous and membrane-mimicking environments reveal that this fragment possesses limited propensity for stable secondary structure formation. In aqueous solution, PTH (28-48) adopts a predominantly random coil conformation. However, in the presence of structure-stabilizing agents like trifluoroethanol (TFE), residues 23–27 (which partially overlap the N-terminal end of this fragment) demonstrate a higher tendency to form transient helical structures compared to residues 28–48. Notably, a conformational discontinuity exists between leucine 28 and glutamine 29, disrupting helical propagation [10]. This structural flexibility is attributed to the amino acid sequence "Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser" (LQDVHNFVALGAPLAPRDAGS), which contains multiple helix-breaking residues (e.g., glycine 38, proline 35 and 41) and lacks the extensive hydrophobic interactions necessary for stable folding [10] [2].
The conformational dynamics of this region have functional implications. Molecular dynamics simulations suggest that the 28–48 sequence exhibits greater solvent exposure and backbone flexibility compared to the more structured N-terminal (1-34) or central (18-48) regions of PTH. This intrinsic disorder likely facilitates interactions with the parathyroid hormone receptor 1 (PTH Receptor 1) transmembrane domain or intracellular signaling partners, though its standalone structure differs significantly from its conformation within the intact hormone [6] [10].
Table 1: Conformational Behavior of PTH Fragments in Solution
Fragment | Aqueous Solution | 70% TFE Solution | Key Structural Features |
---|---|---|---|
PTH (1-34) | Flexible N-terminus | Two stable helices: 3-13 & 15-29 | Defined helical domains critical for receptor activation |
PTH (18-48) | Partial disorder | Helix: 21-38 (discontinuity 28-29) | Stabilized central helix; C-terminus (38-48) unstructured |
PTH (28-48) | Random coil | Minimal stable structure | Transient helix (23-27 only); Gly/Pro residues prevent folding |
PTH (53-84) | Turns/loops | No helix; tertiary structure | Long-range NOEs suggest open folded topology |
While PTH (28-48) is not a classical antigenic target, its sequence contains potential immunogenic determinants relevant to autoimmune disorders or therapeutic antibody development. Epitope mapping principles indicate that solvent accessibility and conformational flexibility—both prominent features of PTH (28-48)—enhance peptide immunogenicity. Computational immunogenicity prediction models (e.g., TCR-peptide contact potential profiling) suggest that sequences within 28-48 harbor residues with high interfacial contact potential when scanned against public T-cell receptor repertoires [7] [3]. Key residues contributing to this potential include leucine 28, arginine 43, and aspartic acid 44, which exhibit favorable physicochemical interactions with complementary determining regions of T-cell receptors.
Mutations within this region significantly alter predicted immunogenicity. Alanine scanning mutagenesis reveals position-specific impacts: replacing leucine 28 or arginine 43 reduces predicted immunogenicity scores by >30%, whereas substitutions at glycine 38 or proline 41 show minimal effect. This residue-specific vulnerability mirrors patterns observed in viral epitopes where immunodominance correlates with mutational escape potential [7] [3]. Crucially, the segment 34–48 contains overlapping sequences with identified circulating C-terminal PTH fragments (e.g., PTH (34–84), PTH (37–84)) in chronic kidney disease patients. These fragments accumulate in renal impairment and may present novel epitopes [8].
Table 2: Immunogenic Determinants within PTH (28-48)
Residue Position | Amino Acid | Predicted Immunogenicity Contribution | Functional Annotation |
---|---|---|---|
28 | Leucine (L) | High (Δ score: -35% upon mutation) | Flexibility hinge; TCR contact potential |
34 | Valine (V) | Moderate (Δ score: -15% upon mutation) | Start of clinically detected C-terminal fragment |
38 | Glycine (G) | Low (Δ score: -5% upon mutation) | Flexibility residue; minimal impact |
41 | Proline (P) | Low (Δ score: -8% upon mutation) | Helix breaker; buried in intact PTH |
43 | Arginine (R) | High (Δ score: -40% upon mutation) | Charged residue; strong interfacial potential |
44 | Aspartic Acid (D) | Moderate (Δ score: -20% upon mutation) | Electrostatic interaction contributor |
Within intact parathyroid hormone (1-84), the 28–48 region acts as a flexible linker connecting the N-terminal signaling domain (1–34) and the more structured C-terminal domain (53–84). Despite its minimal independent folding, this segment contributes significantly to the overall stability and proteolytic resistance of PTH. Mass spectrometry studies of circulating PTH fragments in humans identify PTH (28–84) as a persistent metabolite, indicating that cleavage at residue 28 exposes a backbone relatively resistant to further degradation [8] [1]. This stability arises partly from the presence of proline residues (positions 35 and 41), which constrain local conformation and limit protease accessibility.
The 28–48 domain also modulates interactions between PTH and its receptor. While the N-terminal fragment (1–34) is sufficient for receptor activation, the central region (28–48) influences binding kinetics and signal duration. Biochemical studies demonstrate that mutations in the 28-48 sequence (e.g., [Ala²⁹]PTH(28-48)) convert PTH from an agonist to an antagonist by disrupting interactions with the PTH Receptor 1 transmembrane domain. Specifically, glutamine 29 forms a critical hydrophilic interaction within the receptor pocket; its substitution with alanine (mimicking the hydrophobic alanine found at the equivalent position in PTH-related peptide) abolishes signaling capacity [5] [6]. This highlights the role of the 28-48 region in stabilizing the active PTH-PTH Receptor 1 complex through specific side-chain contacts, despite lacking a rigid structure itself.
Furthermore, hydrogen-deuterium exchange data suggest that the 28–48 segment experiences slower solvent exchange in intact PTH than in isolated fragments. This implies that intramolecular interactions with the C-terminal domain (53–84) partially shield this region, reducing its conformational entropy and contributing to the hormone’s global stability [10] [8].
Table 3: Biochemical Properties of PTH (28-48) Influencing Stability and Function
Property | Characteristics | Impact on Intact PTH |
---|---|---|
Proteolytic Resistance | High (persists as 28-84 fragment in serum) | Stabilizes C-terminal fragments in circulation |
Intramolecular Shielding | Reduced solvent exchange vs. isolated fragment | Contributes to global folding cooperativity |
Receptor Interface | Gln29 critical for agonist signaling; Leu28/Asp44 ancillary contacts | Modulates PTH Receptor 1 binding kinetics and signaling duration |
Linker Flexibility | Gly/Pro residues enable hinge motion | Facilitates orientation of N- and C-terminal domains |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7